Structural and Conformational Constraints: Crystallographic Evidence of Unique Geometry
The 4,4-dimethyl substitution induces a defined, sterically constrained conformation verified by single-crystal X-ray diffraction. This structure imposes restricted rotational freedom at the C4 position relative to unsubstituted 1,2,3,4-tetrahydroisoquinoline, which exhibits greater conformational flexibility due to the absence of geminal methyl groups [1].
| Evidence Dimension | Crystal Structure and Conformational Restriction |
|---|---|
| Target Compound Data | Monoclinic crystal system; C2 space group; a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)°; Z = 4; refined to R(1) = 0.053 for 2043 observed reflections [1]. |
| Comparator Or Baseline | Unsubstituted 1,2,3,4-tetrahydroisoquinoline (THIQ): no geminal substituents at C4; greater conformational flexibility (inferred) [2]. |
| Quantified Difference | Quantitative unit cell parameters and refinement metrics provided; conformational restriction inferred from gem-dimethyl-induced steric hindrance [2]. |
| Conditions | Single-crystal X-ray diffraction analysis [1]. |
Why This Matters
Crystallographically defined geometry enables structure-based drug design, while conformational restriction can enhance target binding selectivity and reduce entropic penalties upon binding.
- [1] Moers, F. G.; Smits, J. M. M.; Beurskens, P. T.; Thuring, J. W.; Zwanenburg, B. Crystal and molecular structure of (2R,3R,4S)-2-(1-furanyl)-4-isopropenyl-3-(1-oxoethyl)cyclohexanone. Journal of Chemical Crystallography 1995, 25, 429-432. View Source
- [2] Faheem; Kumar, B. K.; Sekhar, K. V. G. C.; et al. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances 2021, 11, 12254-12287. View Source
